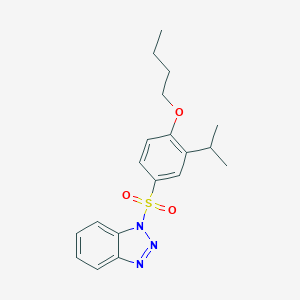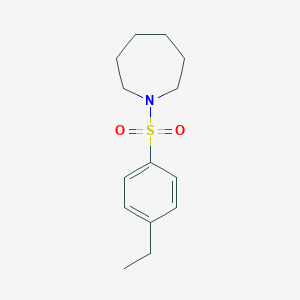
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide, also known as DESM, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DESM is a sulfonamide derivative that has shown promising results in various studies, particularly in the field of neuroscience.
作用機序
The exact mechanism of action of 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. Additionally, 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide can reduce the production of reactive oxygen species (ROS) and inhibit the activity of COX-2. In vivo studies have shown that 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide can reduce the severity of seizures and anxiety-like behavior in animal models. Additionally, 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide in lab experiments is its high purity and yield. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been synthesized using a reliable method that yields a product with high purity. Additionally, 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to have low toxicity and can be administered at relatively high doses without adverse effects. One limitation of using 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide in lab experiments is its limited solubility in water. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide is relatively insoluble in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide research. One area of interest is the potential use of 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to have neuroprotective properties and can prevent neuronal death caused by oxidative stress and excitotoxicity. Another area of interest is the potential use of 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide as an anti-inflammatory agent. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and can modulate the activity of the Nrf2 pathway, which is involved in the regulation of oxidative stress. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide and its potential therapeutic applications.
合成法
The synthesis of 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with diethylamine and 2,5-diethoxyaniline. The resulting product is then purified through recrystallization. This method has been reported to yield 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide in high purity and yield.
科学的研究の応用
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been studied for its potential as a therapeutic agent in various fields of research. In neuroscience, 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to have neuroprotective properties and can prevent neuronal death caused by oxidative stress and excitotoxicity. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has also been studied for its potential as an anticonvulsant and anxiolytic agent. In addition, 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
特性
製品名 |
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide |
|---|---|
分子式 |
C15H25NO4S |
分子量 |
315.4 g/mol |
IUPAC名 |
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H25NO4S/c1-6-16(7-2)21(17,18)15-11-13(19-8-3)12(5)10-14(15)20-9-4/h10-11H,6-9H2,1-5H3 |
InChIキー |
IFZNJVUNTUYNEI-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC |
正規SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272227.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)




![1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272297.png)




![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)
